N-(4-Bromopyridin-3-yl)pivalamide
Description
N-(4-Bromopyridin-3-yl)pivalamide is a pyridine derivative characterized by a bromine atom at the 4-position of the pyridine ring and a pivalamide (2,2-dimethylpropanamide) group at the 3-position. Pyridine derivatives with halogen substituents are often utilized in pharmaceutical and agrochemical research due to their stability and reactivity in cross-coupling reactions .
Properties
Molecular Formula |
C10H13BrN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
N-(4-bromopyridin-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14) |
InChI Key |
DBCVQLKRZLNLMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CN=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis focuses on structurally related bromopyridine pivalamides and other halogenated pyridine derivatives, emphasizing differences in substituent positions, molecular properties, and synthetic applications.
Structural Analogues and Positional Isomers
Table 1: Key Bromopyridine Pivalamide Derivatives
Key Observations :
- Substituent Effects : The position of bromine significantly influences electronic properties. For example, bromine at the 2-position (meta to pivalamide) may enhance steric hindrance compared to the 4- or 5-positions, affecting reactivity in subsequent reactions .
- Functional Group Addition : Derivatives like N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide incorporate hydroxyl groups, improving solubility in polar solvents but requiring protection during synthesis .
Comparison with Other Halogenated Pyridine Pivalamides
Table 2: Chloro- and Iodo-Substituted Analogues
Key Observations :
- Iodine vs. Bromine : Iodo derivatives (e.g., ) exhibit higher molecular weights and costs compared to bromo analogues, reflecting iodine’s larger atomic radius and scarcity .
- Multifunctional Substitution : Compounds with multiple halogens (e.g., Cl and I) or protected aldehyde groups (dimethoxymethyl) are tailored for complex coupling reactions, often used in drug discovery .
Price and Availability
Bromo-substituted pivalamides are generally more cost-effective than iodo derivatives. For example:
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